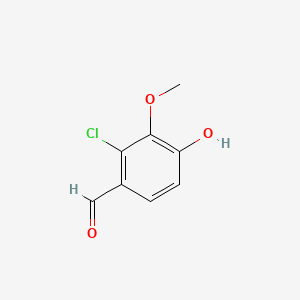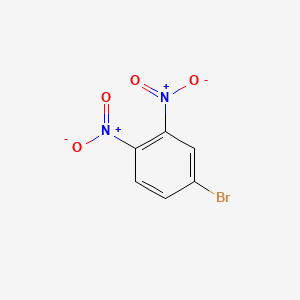
4-tert-Butylphtalonitrile
Vue d'ensemble
Description
4-tert-Butylphthalonitrile (4-TBP) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate in the synthesis of various drugs, and has been used in the production of dyes, pigments, and other chemicals. 4-TBP is also known to have a variety of biological effects, including antifungal, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
Coloration biologique
Le 4-tert-Butylphtalonitrile est utilisé comme colorant biologique en raison de sa capacité à se lier sélectivement à certains tissus biologiques, cellules ou organites. Cette application est essentielle en microscopie et en histologie, où elle aide à visualiser des structures qui seraient autrement difficiles à voir .
Synthèse des phtalocyanines
Ce composé sert de précurseur dans la synthèse des phtalocyanines, qui sont importantes dans le domaine de la science des matériaux. Les phtalocyanines sont utilisées dans la création de semi-conducteurs, de dispositifs électrochromes et de systèmes de stockage d'informations en raison de leur stabilité thermique et chimique et de leur forte absorption dans la région visible .
Fabrication de tests diagnostiques
Dans le domaine médical, le this compound est utilisé dans la fabrication de tests diagnostiques. Ces tests sont essentiels pour détecter des biomolécules spécifiques dans la recherche et les diagnostics cliniques, soulignant son importance dans l'industrie de la santé .
Hématologie et histologie
Le composé trouve des applications en hématologie et en histologie pour l'analyse d'échantillons de sang et l'étude de la structure microscopique des tissus. Ses propriétés facilitent la différenciation des composants cellulaires, aidant au diagnostic des maladies .
Nanostructuration
Le this compound est impliqué dans la nanostructuration des matériaux. Il contribue au développement de structures nanométriques qui sont fondamentales dans l'avancement de la nanotechnologie et de la science des matériaux .
Applications électro-optiques
En raison de ses propriétés électro-optiques, ce composé est utilisé dans le développement de dispositifs qui nécessitent la manipulation de la lumière, tels que les écrans à cristaux liquides et les cellules photovoltaïques. Son rôle dans ces applications est essentiel pour la progression de l'optoélectronique .
Chimie supramoléculaire
Il joue un rôle important en chimie supramoléculaire, où il est utilisé pour créer des structures complexes par le biais de liaisons non covalentes. Ces structures ont des applications diverses, notamment les systèmes d'administration de médicaments et les capteurs moléculaires .
Recherche chimique
Enfin, le this compound est un réactif précieux en recherche chimique, en particulier en synthèse organique. Les chercheurs l'utilisent pour introduire des groupes phtalonitrile dans diverses molécules, ce qui peut modifier leurs propriétés chimiques et conduire au développement de nouveaux composés .
Safety and Hazards
4-tert-Butylphthalonitrile is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) upon single exposure . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of phthalocyanines , which are planar aromatic macrocycles . These macrocycles have been the subject of extensive research in many different fields due to their high thermal, chemical, and photochemical stabilities .
Mode of Action
The interaction of 4-tert-Butylphthalonitrile with its targets involves its use as a precursor in the synthesis of phthalocyanines . For instance, it has been used in the statistical reaction with 4-aminophthalonitrile in the presence of zinc ions to deliver the monoamino phthalocyanine . This compound was then employed in the conjugation with acid chloride modified carbon nanotubes .
Biochemical Pathways
The synthesized phthalocyanines have been incorporated as active components in semiconductor and electrochromic devices, information storage systems, and liquid crystal color displays .
Pharmacokinetics
It is known that the compound is a powder, crystals or chunks form, and it is soluble in methanol . Its boiling point is 165-168 °C/6 mmHg (lit.) and melting point is 49-51 °C (lit.) .
Result of Action
It is known that the compound is used in the synthesis of phthalocyanines , which have been successfully incorporated as active components in various devices .
Action Environment
It is known that the compound should be stored at room temperature .
Propriétés
IUPAC Name |
4-tert-butylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMIRVNJTVTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186382 | |
| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32703-80-3 | |
| Record name | 4-tert-Butylphthalonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32703-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032703803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1-dimethylethyl)benzene-1,2-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














